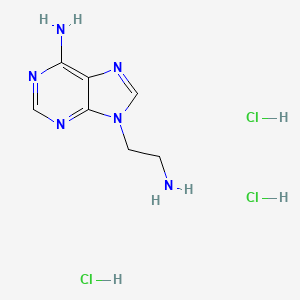

9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride

Description

Properties

IUPAC Name |

9-(2-aminoethyl)purin-6-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6.3ClH/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13;;;/h3-4H,1-2,8H2,(H2,9,10,11);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVVHARYDMGTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCN)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the fundamental basic and physicochemical properties of 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride. As a derivative of adenine, a key biological purine, this compound possesses multiple basic centers, making a thorough understanding of its protonation behavior critical for its application in research and drug development. This document synthesizes theoretical principles with established data from analogous purine structures to predict pKa values, protonation sites, solubility, and stability. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, including potentiometric titration, solubility assessment, and HPLC-based stability analysis. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed experimental design and ensuring the reliable use of this compound.

Introduction

Overview of N9-Substituted Purine Derivatives in Drug Discovery

Purine analogues represent a cornerstone of medicinal chemistry, with numerous derivatives approved as antiviral and antineoplastic agents.[1][2] The substitution at the N9 position of the purine ring is a common strategy to create nucleoside analogues that can interact with a wide array of biological targets, including protein kinases, polymerases, and other enzymes involved in cellular metabolism.[1] The nature of the N9-substituent profoundly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn dictate its pharmacokinetic and pharmacodynamic profile. Synthetic 6- and 9-substituted purines have been investigated for their potential as cardiovascular agents and for their antitumor and antiviral activities.[1]

Chemical Identity of 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride

9-(2-aminoethyl)-9H-purin-6-amine is a synthetic derivative of adenine characterized by an aminoethyl group attached at the N9 position. It is supplied as a trihydrochloride salt, indicating the presence of three protonated basic centers at physiological pH. This salt form is designed to enhance aqueous solubility and stability for laboratory use.

Table 1: Chemical Identity of 9-(2-aminoethyl)-9H-purin-6-amine and its Trihydrochloride Salt

| Property | Value | Source |

| Compound Name | 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride | - |

| Synonym | 9-(2-aminoethyl)adenine trihydrochloride | - |

| CAS Number | 197712-56-4 (for hydrochloride salt) | [3] |

| Molecular Formula | C₇H₁₃Cl₃N₆ | Calculated |

| Molecular Weight | 287.58 g/mol | Calculated |

| Free Base Formula | C₇H₁₀N₆ | Calculated |

| Free Base M.Wt. | 178.20 g/mol | Calculated |

| InChI Key (HCl Salt) | ADPSYFZCBXGAAI-UHFFFAOYSA-N |

Physicochemical and Basic Properties

Structural Analysis and Protonation States

The basicity of 9-(2-aminoethyl)-9H-purin-6-amine is determined by the availability of lone-pair electrons on its nitrogen atoms. There are four primary basic centers in the molecule: the N1, N3, and N7 atoms of the purine ring, the exocyclic amine at C6, and the primary amine of the N9-ethylamino substituent.

-

Purine Ring Nitrogens: For adenine and its N9-substituted derivatives, the N1 position is the most basic site on the purine ring.[4][5] Protonation at N1 is favored over N3 and N7.[4][6] In highly acidic conditions (pH < 2), adenine can be doubly protonated at both N1 and N7.[7]

-

Exocyclic C6-Amine: The exocyclic amino group (C6-NH₂) is significantly less basic than the ring nitrogens due to the delocalization of its lone pair into the aromatic purine system.

-

Aliphatic Side-Chain Amine: The primary amine on the 2-aminoethyl side chain is a strong basic center, comparable to that of a simple alkylamine. Its pKa is expected to be significantly higher than any of the purine nitrogens.

Given these considerations, the "trihydrochloride" salt form implies that the three most basic sites are protonated: the N9-side chain amine, the N1 purine nitrogen, and the N7 purine nitrogen.

Caption: Predicted hierarchy of basic centers in the molecule.

Predicted pKa Values

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Reference |

| pKa₁ (Side-Chain -NH₃⁺) | ~10.5 - 10.8 | Similar to ethylamine (~10.7). This is the least acidic proton. |

| pKa₂ (Purine N1-H⁺) | ~4.1 | Based on data for 9-propyl-9H-purin-6-amine (pKa ~4.13). |

| pKa₃ (Purine N7-H⁺) | ~1.5 - 2.5 | N7 is less basic than N1 in adenosine derivatives.[6] The trihydrochloride form suggests this site is protonated. |

| Aqueous Solubility | High (>50 mg/mL) | As a trihydrochloride salt of a small molecule, high water solubility is expected.[8] |

| DMSO Solubility | High | DMSO is a versatile solvent for many organic compounds, including purines.[9][10] |

| Ethanol Solubility | Moderate to High | Expected to be soluble, but potentially less so than in water or DMSO. |

Solubility Profile

The trihydrochloride salt form of 9-(2-aminoethyl)-9H-purin-6-amine is designed for high aqueous solubility. The three positive charges on the protonated amines will interact favorably with polar water molecules. In contrast, the free base form would be significantly less soluble in water due to the relatively nonpolar purine core. For non-aqueous applications, the compound is predicted to be highly soluble in polar aprotic solvents like DMSO.

Stability Considerations

Purine derivatives are generally stable under standard laboratory conditions. However, several factors can lead to degradation:

-

pH: The N9-C bond, analogous to the N-glycosidic bond in nucleosides, can be susceptible to hydrolysis under strongly acidic conditions (pH < 2). In alkaline conditions, the purine ring itself is generally stable.

-

Temperature: As with most organic molecules, prolonged exposure to high temperatures should be avoided to prevent thermal decomposition.

-

Oxidation: While the purine ring is relatively stable to oxidation, strong oxidizing agents should be avoided.[11]

For long-term storage, the solid trihydrochloride salt should be kept in a tightly sealed container in a cool, dry place.[12] Solutions should be prepared fresh; if storage is necessary, they should be kept at -20°C or below and undergo limited freeze-thaw cycles.

Experimental Characterization Protocols

The following protocols provide standardized, self-validating methodologies for the empirical determination of the key basic properties of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride.

Caption: Experimental workflow for physicochemical characterization.

Potentiometric Titration for pKa Determination

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa values corresponding to the different basic groups.

Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride and dissolve it in 50 mL of deionized, CO₂-free water.

-

Titrant: Prepare a standardized solution of 0.1 M NaOH. Ensure it is carbonate-free.

-

Instrumentation: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment (typically 25 °C).

-

Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL), recording the pH after each addition. Ensure the pH reading stabilizes before adding the next increment.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first derivative of the plot (ΔpH/ΔV) will show peaks at the equivalence points, which helps in accurately locating the half-equivalence points. Three distinct buffer regions should be observable, corresponding to the deprotonation of N7-H⁺, N1-H⁺, and the side-chain -NH₃⁺.

-

Trustworthiness: Run the titration in triplicate to ensure reproducibility. Titrate a known standard (e.g., potassium hydrogen phthalate) to validate the titrant concentration and instrument performance.

Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analysis: Determine the concentration of the dissolved compound using a specific analytical technique like UV-Vis spectrophotometry (at the λmax of the purine chromophore) or, more accurately, High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Trustworthiness: A standard calibration curve must be generated to ensure accurate quantification. The experiment should be performed in triplicate. Visual inspection should confirm the presence of undissolved solid at the end of the experiment.

HPLC-Based Stability Assessment

A forced degradation study is essential to understand the compound's intrinsic stability and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate vials:

-

Acidic: Add 0.1 M HCl and incubate at 60 °C.

-

Basic: Add 0.1 M NaOH and incubate at 60 °C.

-

Oxidative: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal: Incubate a solution (in a neutral buffer) at 60 °C.

-

Control: Keep an aliquot of the stock solution protected from light at 4 °C.

-

-

Time Points: Collect samples from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all samples using a validated reverse-phase HPLC method with a UV detector. The method should be capable of separating the parent compound from any potential degradation products. A gradient elution is often required.

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining at each time point. The appearance of new peaks indicates degradation.

-

Trustworthiness: The analytical method must be validated for specificity (the ability to resolve the parent peak from degradants). A peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is not co-eluting with any degradants.

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]

-

Storage: Store the solid material in a tightly sealed container in a cool, dry place, protected from light.[12] For long-term storage, refrigeration (2-8 °C) is recommended.

-

Safety: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14] While specific toxicity data is unavailable, purine analogues should be handled with care as they can be biologically active.

Conclusion

9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride is a highly polar, water-soluble derivative of adenine with three distinct basic centers. The predicted pKa values suggest that the side-chain amine is the most basic, followed by the N1 and N7 positions of the purine ring. This complex acid-base chemistry is fundamental to its behavior in biological and chemical systems. While its salt form ensures high solubility, its stability, particularly in acidic solutions, must be empirically verified for specific applications. The protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this compound, ensuring data integrity and facilitating its effective use in scientific investigation.

References

-

Brodowska, K. (2014). A Computational and Experimental Gas-Phase Study on the Acidity of Adenine and Adenine Derivatives. PubMed Central. Available at: [Link]

-

Lee, J. K., & Grabowski, J. J. (2002). Acidity of Adenine and Adenine Derivatives and Biological Implications. A Computational and Experimental Gas-Phase Study. The Journal of Organic Chemistry, 67(23), 8223–8229. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Most basic nitrogen in Adenine. Available at: [Link]

-

Fishelov, A., et al. (2010). Protonation studies of modified adenine and adenine nucleotides by theoretical calculations and 15N NMR. Bar-Ilan University. Available at: [Link]

-

Wandelt, K. (Ed.). (2016). Adsorption of Thymine/Adenine on Au(111) Electrode. In Surface and Interface Science. Refubium. Available at: [Link]

-

Chemical Synthesis Database. (2025). 9-(2-ethylaminoethyl)purin-6-amine. Available at: [Link]

-

Lippert, B. (2001). Protonation of Platinated Adenine Nucleobases. Gas Phase vs Condensed Phase Picture. Inorganic Chemistry, 40(14), 3567–3577. Available at: [Link]

-

Kapinos, L. E., et al. (2018). Understanding the Acid–Base Properties of Adenosine: The Intrinsic Basicities of N1, N3 and N7. ResearchGate. Available at: [Link]

-

Fabris, D. (2019). The effect of adenine protonation on RNA phosphodiester backbone bond cleavage elucidated by deaza-nucleobase. Nucleic Acids Research, 47(12), 6435–6446. Available at: [Link]

-

Lee, W. J., et al. (2004). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. PubMed. Available at: [Link]

-

Srivastava, P. C., et al. (1987). Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides. PubMed. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical Methods. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Malathion. Available at: [Link]

-

Wikipedia. (n.d.). Adenine. Available at: [Link]

-

Eurofins. (2021). Analytical Method Summaries. Available at: [Link]

-

Lee, W. J., et al. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. PubMed. Available at: [Link]

-

He, Y. W., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. Available at: [Link]

-

Tuncbilek, M., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. PubMed. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 9-propyl-9h-purin-6-amine Properties. Available at: [Link]

-

Patel, K., et al. (2018). Biological activities of purine analogues: a review. ResearchGate. Available at: [Link]

-

Rouchal, M., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E, 68(Pt 9), o2658. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Zadykowicz, B., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1813. Available at: [Link]

-

Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. Available at: [Link]

-

Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Pharmaceuticals, 16(4), 530. Available at: [Link]

-

Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Science of The Total Environment, 225(1-2), 81-95. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 197712-56-4|9-(2-Aminoethyl)-9H-purin-6-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. cris.biu.ac.il [cris.biu.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. medline.com [medline.com]

9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride CAS number 40293-19-4

CAS Number: 40293-19-4 Synonyms: 9-(2-Aminoethyl)adenine trihydrochloride; N9-(2-Aminoethyl)adenine Document Type: Technical Application Guide Version: 2.0 (2025)

Executive Summary: The Functionalized Nucleobase Scaffold

9-(2-Aminoethyl)-9H-purin-6-amine trihydrochloride represents a specialized class of linker-modified nucleobases . Unlike standard nucleosides where the base is attached to a ribose sugar, or standard PNA monomers where the base is attached via an acetyl linker, this compound features a direct ethyl-amine spacer at the N9 position.

This structural motif is critical for researchers working in antisense therapeutics, supramolecular chemistry, and nucleic acid conjugation . The primary amine tail provides a highly reactive "handle" for amide coupling, allowing the adenine moiety to be grafted onto non-nucleotide backbones (such as peptides, polymers, or nanoparticles) without disrupting the Watson-Crick hydrogen bonding face (N1/N6).

This guide delineates the physicochemical profile, synthetic utility, and handling protocols for this high-value synthon, emphasizing its role in constructing base-functionalized biomaterials .

Chemical Identity & Physicochemical Profile[1][2][3][4]

The trihydrochloride salt form is engineered for enhanced water solubility and oxidative stability compared to the free base.

Table 1: Chemical Specifications

| Parameter | Specification |

| Chemical Formula | C₇H₁₀N₆[1] · 3HCl |

| Molecular Weight | 287.57 g/mol (Salt); 178.20 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic crystalline powder |

| Solubility | High in H₂O (>50 mg/mL); Moderate in DMSO; Insoluble in Et₂O |

| pKa Values | ~4.2 (N1-Adenine), ~9.8 (Aliphatic Amine), ~0.8 (N7/N3) |

| Hygroscopicity | High (Requires desiccated storage) |

| Melting Point | >250°C (Decomposes) |

Structural Logic

The molecule consists of the Adenine heterocycle alkylated at the N9 position . This regiochemistry is vital:

-

N9-Substitution: Mimics the natural glycosidic bond connectivity found in DNA/RNA, preserving the base's orientation for pairing with Thymine/Uracil.

-

Ethyl Spacer: Provides a 2-carbon flexible linker, decoupling the base from the steric bulk of the carrier scaffold.

-

Terminal Amine: Acts as the nucleophile for conjugation reactions.

Synthetic Utility & Mechanism[5]

Regioselective Synthesis Pathway

The synthesis of N9-substituted adenines presents a challenge due to the competing nucleophilicity of N3, N7, and the exocyclic amine (N6). High-fidelity protocols utilize the thermodynamic stability of the N9-isomer.

Mechanism of Action (Synthesis):

-

Alkylation: Adenine is treated with N-(2-haloethyl)phthalimide in the presence of a base (e.g., K₂CO₃).

-

Regiocontrol: N9 alkylation is favored under thermodynamic control and steric allowance.

-

Deprotection: Hydrazinolysis removes the phthalimide protecting group, liberating the primary amine.

-

Salt Formation: Treatment with HCl gas/ether precipitates the trihydrochloride, locking the amine and purine nitrogens in a protonated state to prevent oxidation and aggregation.

Conjugation Workflow (Amide Coupling)

The primary application of CAS 40293-19-4 is grafting the adenine base onto carboxylic acid-containing scaffolds (e.g., peptide side chains, functionalized resins).

DOT Diagram: Conjugation Workflow The following diagram illustrates the activation and coupling logic.

Figure 1: Logical workflow for conjugating 9-(2-aminoethyl)adenine to a carboxylated scaffold. The salt must be neutralized in situ to liberate the nucleophilic amine.

Experimental Protocols

Handling & Solubilization

Challenge: The trihydrochloride salt is highly acidic and hygroscopic. Solution:

-

Weigh rapidly in a low-humidity environment or glovebox.

-

Dissolve in RNase-free water or anhydrous DMSO .

-

Neutralization: For organic synthesis (non-aqueous), the salt must be converted to the free base in situ.

-

Protocol: Suspend 1 mmol of salt in DMF. Add 3.5 equivalents of Diisopropylethylamine (DIPEA). The solution will clear as the free amine is liberated.

-

Standard Conjugation Protocol (Peptide Labeling)

This protocol describes attaching the adenine derivative to a glutamic acid residue on a peptide.

Reagents:

-

Peptide-Resin (with free COOH side chain)

-

9-(2-aminoethyl)adenine · 3HCl

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Solvent)[2]

Step-by-Step Methodology:

-

Activation: Dissolve HATU (1.2 eq) and the Peptide-Resin (1.0 eq) in DMF.

-

Base Addition: Add DIPEA (4.0 eq) to the mixture. Shake for 2 minutes.

-

Coupling: Add 9-(2-aminoethyl)adenine · 3HCl (1.5 eq) directly to the vessel.

-

Note: The extra DIPEA accounts for the HCl associated with the adenine reagent.

-

-

Incubation: Agitate at room temperature for 2–4 hours.

-

Validation: Perform a Kaiser test (ninhydrin). A negative result indicates the primary amine of the adenine has successfully reacted (though this tests the resin amines; monitoring by HPLC cleavage is superior).

-

Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5).

-

Analysis: The mass spectrum should show a shift corresponding to +161.1 Da (Adenine-ethyl-amine moiety - H₂O).

Quality Control & Characterization

To ensure experimental integrity, verify the material using these metrics:

-

HPLC: Use a C18 reverse-phase column.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Retention: The compound is polar and will elute early (low k').

-

-

UV-Vis Spectroscopy:

-

λmax: 260 nm (Characteristic of Adenine).

-

ε (Extinction Coefficient): ~15,400 M⁻¹cm⁻¹ at pH 7.

-

-

1H-NMR (D₂O):

-

Look for Purine aromatic protons: Singlets at ~8.1 ppm (H2) and ~8.2 ppm (H8).

-

Ethyl linker: Triplets at ~3.5 ppm (N-CH2) and ~4.4 ppm (Base-CH2).

-

Safety & Stability

Health Hazards:

-

Corrosive/Irritant: The trihydrochloride form is acidic. Contact with eyes or skin can cause chemical burns or severe irritation.[3]

-

Acute Toxicity: Harmful if swallowed.[4][5][6] Adenine analogs can interfere with nucleotide metabolism if ingested in large quantities.

Storage Conditions:

-

Temperature: -20°C for long-term storage.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption.

-

Shelf Life: 24 months if kept desiccated and frozen.

References

-

Synthesis of 9-substituted Adenines

-

PNA and Nucleobase Analog Applications

-

Antiviral Analog Context (PMEA/Adefovir Precursors)

- Safety Data & Handling: Title: Safety Data Sheet - 9-(2-aminoethyl)-9H-purin-6-amine hydrochloride. Source: Sigma-Aldrich / Merck.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis, cyclopolymerization and cyclo-copolymerization of 9-(2-diallylaminoethyl)adenine and its hydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Efficacy of 9-(2-phosphonylmethoxyethyl)adenine in the therapy of TK+ and TK- herpes simplex virus experimental keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structure and Synthesis of 9-(2-aminoethyl)-9H-purin-6-amine

Executive Summary & Molecular Architecture

9-(2-aminoethyl)-9H-purin-6-amine (also known as 9-(2-aminoethyl)adenine) is a critical heterocyclic precursor, primarily utilized as a nucleobase scaffold in the synthesis of Peptide Nucleic Acid (PNA) monomers. Unlike canonical DNA, which utilizes a sugar-phosphate backbone, PNA employs a pseudopeptide backbone (N-(2-aminoethyl)glycine).[1][][3][4] This molecule represents the "Base + Linker" moiety that mimics the spatial geometry of natural adenosine.

Structural Specifications

| Property | Specification |

| IUPAC Name | 9-(2-aminoethyl)-9H-purin-6-amine |

| CAS Number | 40293-19-4 |

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| Core Scaffold | Purine (Adenine) |

| Linker | Ethylamine at |

| pKa (approx) | 4.2 (N1), 9.8 (N9-H of parent), ~10 (primary amine) |

The Regioselectivity Challenge

The synthesis of this molecule is defined by the ambident nucleophilicity of the adenine anion. Upon deprotonation, the negative charge is delocalized across the purine ring, creating competing nucleophilic sites at

- -Alkylation (Thermodynamic): The desired pathway. Favored by polar aprotic solvents and higher temperatures. Preserves the aromaticity and mimics natural nucleoside connectivity.

- -Alkylation (Kinetic): The primary impurity. Often forms in significant quantities (up to 20-30%) if reaction conditions (solvent polarity/counter-ion) are not strictly controlled.

Synthetic Strategy: The Modified Gabriel Route

While direct alkylation with 2-chloroethylamine is possible, it suffers from polymerization and poly-alkylation. The industry-standard approach employs a Modified Gabriel Synthesis using N-(2-bromoethyl)phthalimide. This route protects the primary amine during the critical alkylation step and allows for cleaner separation of regioisomers.

Reaction Scheme Visualization

Caption: Step-wise synthetic workflow from Adenine to the final amine via phthalimide protection.

Detailed Experimental Protocol

Safety Note: Hydrazine is toxic and potentially carcinogenic. Alkyl bromides are alkylating agents. Work in a fume hood.

Phase 1: Regioselective Alkylation

Objective: Install the ethyl linker at

-

Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Adenine (10.0 g, 74 mmol) in anhydrous DMF (Dimethylformamide, 150 mL).

-

Deprotection: Add anhydrous

(10.2 g, 74 mmol). Stir at room temperature for 30 minutes.-

Observation: The suspension will change consistency as the adeninate salt forms.

-

-

Alkylation: Add N-(2-bromoethyl)phthalimide (18.8 g, 74 mmol).

-

Reaction: Heat the mixture to 80°C for 16–24 hours under an inert atmosphere (

).-

Control Point: Do not exceed 100°C to avoid decomposition. Monitor by TLC (DCM:MeOH 9:1). The

isomer usually runs higher (less polar) than the

-

Phase 2: Isolation and Purification

Objective: Remove the

-

Quench: Cool the reaction to room temperature and pour into ice water (500 mL).

-

Precipitation: The phthalimide-protected intermediate is often insoluble in water. A solid precipitate will form. Filter the solid.[7]

-

Differentiation (Crucial Step):

-

The crude solid contains both

and -

Recrystallization: Boil the solid in Ethanol or Methanol . The

isomer is generally less soluble and will crystallize out upon cooling, while the -

Alternative: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

-

Target Intermediate: 9-[2-(phthalimido)ethyl]adenine.

-

Phase 3: Deprotection (Ing-Manske Procedure)

Objective: Liberate the primary amine.[8]

-

Suspension: Suspend the purified intermediate (5.0 g) in Ethanol (100 mL).

-

Cleavage: Add Hydrazine Hydrate (5-10 equivalents).

-

Reflux: Heat to reflux for 3–4 hours.

-

Workup:

-

Cool the mixture. A heavy white precipitate (phthalhydrazide) will form.

-

Filter off the phthalhydrazide.

-

Evaporate the filtrate to dryness.[7]

-

Acid/Base Extraction: Dissolve residue in dilute HCl (removes neutral impurities), wash with ether, then basify (NaOH) and extract into DCM or n-Butanol to isolate the pure amine.

-

Analytical Characterization

To validate the structure, specifically the

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | The H-8 and H-2 protons are characteristic singlets. | |

| 1H NMR | Triplet indicating the methylene group attached to the aromatic ring. | |

| 1H NMR | Triplet for the methylene adjacent to the primary amine. | |

| UV-Vis | Characteristic adenine absorption; | |

| 13C NMR | C-4 and C-5 shifts | The chemical shift of the bridgehead carbons (C4/C5) differs significantly between |

Regioselectivity Logic Map

Caption: Mechanistic divergence in adenine alkylation. Thermodynamic control is required for N9 selectivity.

Applications in Drug Development[6]

-

PNA Synthesis: This molecule is the immediate precursor to the A-monomer in Peptide Nucleic Acid synthesis. It is subsequently coupled to an N-(2-boc-aminoethyl)glycine backbone or similar scaffold [3].

-

Enzyme Probes: The primary amine serves as a "handle" for conjugating fluorophores or affinity tags to study enzymes that bind adenine (e.g., kinases, co-factor binding sites).

-

Structural Analogs: It acts as a truncated analog of adenosine, useful in crystallographic studies to determine binding pocket depth where the ribose sugar is usually located.

References

-

Regioselective N-alkylation of Adenine.Comprehensive Organic Chemistry Experiments.

favors N9 substitution due to thermodynamic stability. 7[4][10][12][13][14][15] -

Gabriel Synthesis. Wikipedia / Organic Chemistry Portal. The Ing-Manske procedure using hydrazine is the standard method for cleaving phthalimide protecting groups to liberate primary amines. 8[4][10][13][14][16]

-

PNA Monomers Synthesis. BOC Sciences / PNA Literature. 9-(2-aminoethyl)adenine is the base component for the synthesis of PNA monomers, replacing the sugar-phosphate backbone. [4][10][13][14][15][16]

Sources

- 1. The Monomer of PNA: Understanding the Building Block of... [sbsgenetech.com]

- 3. chempep.com [chempep.com]

- 4. pnas.org [pnas.org]

- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. Synthesis, cyclopolymerization and cyclo-copolymerization of 9-(2-diallylaminoethyl)adenine and its hydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]

9-(2-Aminoethyl)-9H-purin-6-amine: A Comprehensive Technical Guide on Solubility, Stability, and Application Workflows

Executive Summary

9-(2-Aminoethyl)-9H-purin-6-amine (CAS: 40293-19-4), commonly referred to as 9-(2-aminoethyl)adenine, is a critical synthetic building block and affinity ligand utilized extensively in synthetic biology, oligonucleotide development, and downstream protein purification. Unlike natural nucleosides, this compound features a primary aliphatic amine tethered to the N9 position of the adenine ring via an ethyl linker. This structural deviation fundamentally alters its physicochemical profile, conferring unique solubility characteristics and exceptional hydrolytic stability.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind its chemical behavior and provide self-validating experimental workflows for integrating this compound into advanced research applications.

Physicochemical Profiling & Structural Causality

Molecular Structure and pKa Dynamics

The chemical behavior of 9-(2-aminoethyl)adenine is governed by two distinct ionizable centers:

-

The Purine Core: The N1 nitrogen of the adenine ring has a pKa of approximately 4.1.

-

The Aliphatic Amine: The primary amine on the ethyl chain exhibits a pKa between 9.5 and 10.5.

Causality: In natural adenine, the N9 position can deprotonate at high pH (pKa ~9.8). However, the alkylation at N9 in 9-(2-aminoethyl)adenine eliminates this acidic proton. Consequently, the molecule exists as a dication at very low pH, a monocation at physiological pH (7.4), and a neutral free base at pH > 11. This altered tautomeric landscape dictates its interaction with aqueous solvents.

Solubility Profile

The aqueous solubility of 9-(2-aminoethyl)adenine is highly pH-dependent:

-

Acidic to Neutral Media (pH 1–8): The protonation of the primary amine generates an ammonium cation. This charge disrupts the planar pi-stacking of the purine rings and facilitates strong ion-dipole interactions with water, resulting in high aqueous solubility (>50 mg/mL).

-

Basic Media (pH > 10): Deprotonation yields the neutral free base. The hydrophobic nature of the purine ring and the propensity for intermolecular hydrogen bonding (between the N6 exocyclic amine and N1/N7 nitrogens) drive rapid crystallization, drastically reducing aqueous solubility (<1 mg/mL).

-

Organic Solvents: The compound exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, which are standard vehicles for bioconjugation reactions.

Stability Profile: The Alkyl vs. Glycosidic Bond

Natural adenosine contains an N-glycosidic bond connecting the nucleobase to the ribose sugar. This bond is highly susceptible to acidic hydrolysis (depurination) because cleavage results in a resonance-stabilized oxocarbenium ion.

Causality: 9-(2-aminoethyl)adenine replaces the ribose with an ethylamine chain. The resulting N9-C bond is a standard

Experimental Protocols: Solubility & Stability Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating internal controls and mass-balance checks.

Workflow 1: Kinetic Solubility Profiling via Nephelometry and HPLC

This workflow determines the precise pH-solubility boundary of the compound.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 9-(2-aminoethyl)adenine in 100% DMSO to a final concentration of 10 mM.

-

Buffer Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of various aqueous buffers (pH 1.2 to 10.0) in deep-well plates (final DMSO concentration = 1%).

-

Incubation: Seal the plates and incubate at 37°C for 24 hours with orbital shaking at 300 rpm to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the plates at 15,000 x g for 15 minutes. (Self-Validation: Visually inspect for pellet formation at pH > 9 to confirm precipitation).

-

Quantification: Transfer the supernatant to HPLC vials. Analyze via RP-HPLC-UV at 260 nm.

-

System Suitability: Run a standard curve of caffeine to validate the detector's linear dynamic range and ensure no column carryover.

Workflow for Kinetic Solubility Profiling of 9-(2-aminoethyl)adenine.

Workflow 2: Accelerated Degradation and Stability Testing

This protocol assesses the hydrolytic stability of the N9-alkyl bond compared to a natural nucleoside control.

Step-by-Step Methodology:

-

Sample Preparation: Prepare 1 mg/mL solutions of 9-(2-aminoethyl)adenine and adenosine (positive control for degradation) in 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13).

-

Thermal Stress: Incubate the solutions in sealed glass ampoules at 60°C for 7 days.

-

Neutralization: Aliquot samples daily, neutralize with equimolar NaOH or HCl, and dilute 1:10 in the mobile phase.

-

HPLC Analysis: Monitor the disappearance of the parent peak and the emergence of free adenine.

-

Self-Validation (Mass Balance): Ensure the sum of the integrated areas of the parent compound and degradation products equals the initial parent peak area (±2%). Adenosine should show >90% depurination in acid, while 9-(2-aminoethyl)adenine should remain >99% intact.

Advanced Applications

Affinity Chromatography for Enzyme Purification

9-(2-aminoethyl)adenine is a highly potent ligand for affinity chromatography, specifically engineered for the purification of nucleotide-binding enzymes. A landmark application is the purification of Moloney Murine Leukemia Virus Reverse Transcriptase lacking RNase H activity (M-MLVH- RT).

Causality: The adenine moiety acts as a dNTP-mimetic. As demonstrated by [1], when immobilized on a triazine scaffold via the primary amine (forming the AEAd ligand), the adenine ring protrudes into the mobile phase. It selectively binds the active site of M-MLVH- RT present in crude E. coli lysates. Elution is achieved under mild conditions using 6 mM MnCl₂, which acts as a competitive displacer by disrupting the metal-dependent nucleotide binding pocket.

Affinity chromatography mechanism utilizing AEAd ligand for M-MLVH- RT purification.

Synthesis of Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are synthetic DNA/RNA analogs where the negatively charged sugar-phosphate backbone is replaced by an achiral, neutral N-(2-aminoethyl)glycine polyamide backbone. 9-(2-aminoethyl)adenine serves as a critical precursor in these systems.

Causality: The primary aliphatic amine acts as a potent nucleophile, allowing for highly efficient amide bond formation with the carboxyl groups of the PNA backbone. As noted in comprehensive reviews of [2], this structural arrangement ensures high-fidelity Watson-Crick base pairing without the electrostatic repulsion inherent to natural nucleic acids, resulting in superior hybridization stability.

Data Presentation

Table 1: Physicochemical Properties & Solubility Data

| Property | Value / Description |

| CAS Number | 40293-19-4 |

| Molecular Formula | C₇H₁₀N₆ |

| Molecular Weight | 178.20 g/mol |

| pKa (Aliphatic Amine) | ~9.5 - 10.5 |

| pKa (Purine N1) | ~4.1 |

| Solubility (Water, pH < 8) | High (>50 mg/mL) |

| Solubility (Water, pH > 10) | Low (<1 mg/mL) |

| Solubility (DMSO/DMF) | High (>100 mg/mL) |

Table 2: Comparative Stability (Adenosine vs. 9-(2-aminoethyl)adenine)

| Condition | Adenosine Response | 9-(2-aminoethyl)adenine Response | Mechanistic Causality |

| Acidic (pH 1, 60°C) | Rapid depurination | Highly stable (>99% intact) | Absence of labile N-glycosidic bond |

| Basic (pH 13, 60°C) | Moderate degradation | Highly stable (>99% intact) | Alkyl C-N bond kinetic resistance |

| Thermal (Solid state) | Melts ~234°C | Melts ~200°C | Altered crystal lattice and H-bonding |

References

-

Purification of M-MLVH- RT on a 9-aminoethyladenine-(1,6-diamine-hexane)-triazine selected from a combinatorial library of dNTP-mimetic ligands. Journal of Chromatographic Science (PubMed). URL: [Link] [1]

-

Potential applications of peptide nucleic acid in biomedical domain. National Center for Biotechnology Information (PMC). URL:[Link] [2]

The Strategic Role of Purine Analogs in Modern Drug Discovery

Executive Summary

The purine scaffold is arguably the most "privileged" structure in medicinal chemistry. As the core of ATP, GTP, cAMP, and NADH, it is the fundamental currency of cellular signaling and energy metabolism. For the drug developer, this ubiquity presents a double-edged sword: it offers a high probability of binding to biological targets (kinases, polymerases, G-proteins) but carries a significant risk of off-target toxicity.

This guide moves beyond basic textbook definitions to provide a rigorous technical framework for designing, screening, and validating purine-based therapeutics. We will dissect the structural activity relationships (SAR) that allow us to toggle between antimetabolite activity (DNA/RNA incorporation) and small molecule inhibition (enzyme pocket occupancy), supported by validated experimental protocols.

The Chemical Space: Structural Activity Relationships (SAR)

The purine heterocycle (imidazo[4,5-d]pyrimidine) functions as a molecular template. The success of a purine analog depends on precise modifications at three critical vectors:

The C6 Position (The "Specificity Vector")

-

Natural Role: In adenine, the exocyclic amine at C6 acts as a hydrogen bond donor. In guanine, the C6 carbonyl acts as an acceptor.

-

Medicinal Chemistry: Modifying C6 is the primary method for altering target fidelity.

-

Thiolation (e.g., 6-Mercaptopurine): Shifts the molecule from a signaling mimic to a reactive antimetabolite that destabilizes DNA.

-

Bulky Substituents (e.g., Idelalisib): Introduction of large aryl groups at C6 can sterically exclude the molecule from the tight active sites of metabolic enzymes (like ADA), while retaining affinity for the larger ATP-binding pockets of kinases (e.g., PI3Kδ).

-

The N9 Position (The "Solubility & Ribose Vector")

-

Natural Role: The attachment point for the ribose or deoxyribose sugar.

-

Medicinal Chemistry:

-

Sugar Mimicry: In antivirals (e.g., Acyclovir, Ganciclovir), the ribose is replaced by an acyclic chain. This "fake sugar" is accepted by viral kinases but acts as a chain terminator during DNA synthesis.[1][2]

-

Solubility: For kinase inhibitors, N9 is often alkylated (e.g., isopropyl, cyclopentyl) to improve lipophilicity and membrane permeability, preventing the molecule from being processed as a nucleotide.

-

The C2 Position (The "Affinity Vector")

-

Medicinal Chemistry: Halogenation (F, Cl) at C2 often protects the molecule from rapid metabolic deamination by adenosine deaminase (ADA), significantly extending plasma half-life (e.g., Clofarabine).

Mechanistic Dualism: Antimetabolites vs. Inhibitors

A critical distinction in purine drug discovery is the Mechanism of Action (MoA) . You must decide early if your molecule is designed to be incorporated (Antimetabolite) or to occupy (Inhibitor).

Antimetabolites (The "Trojan Horse")

These are prodrugs. They are inactive upon entry and require intracellular phosphorylation to the triphosphate form.

-

Mechanism: They mimic dATP or dGTP. Viral or host polymerases incorporate them into the nascent strand.

-

Outcome:

-

Chain Termination: The analog lacks the 3'-OH group (e.g., Acyclovir), preventing the next nucleotide from attaching.

-

Lethal Mutagenesis: The analog allows extension but base-pairs incorrectly (e.g., Ribavirin), leading to "error catastrophe" in viral replication.

-

Kinase Inhibitors (The "ATP Competitor")

These are generally active in their parent form.

-

Mechanism: They compete with intracellular ATP for the hinge region of the kinase domain.

-

Key Interaction: The purine ring mimics the adenine of ATP, forming hydrogen bonds with the kinase hinge residues (e.g., Glu, Met).

-

Selectivity Challenge: Since all ~500 human kinases bind ATP, the "decoration" of the purine ring (SAR) determines selectivity.

Visualization: Dual Mechanism Pathways

The following diagram illustrates the divergent fates of a purine analog based on its design.

Caption: Divergent pathways of purine analogs. Red path: Antimetabolite activation via phosphorylation.[1] Green path: Direct kinase inhibition.

Therapeutic Applications & Comparative Data

The following table contrasts key purine analogs, highlighting how structural changes dictate therapeutic use.

| Drug | Class | Target | Key Structural Feature | Indication |

| Mercaptopurine (6-MP) | Antimetabolite | DNA/RNA Synthesis | C6-Thiol: Replaces amine/carbonyl; destabilizes DNA. | Acute Lymphoblastic Leukemia (ALL) |

| Fludarabine | Antimetabolite | DNA Polymerase / RNR | C2-Fluoro: Resists ADA deamination. Sugar: Arabinose config. | Chronic Lymphocytic Leukemia (CLL) |

| Acyclovir | Antiviral | Viral DNA Polymerase | N9-Acyclic Chain: Mimics guanosine but lacks 3'-OH. | HSV, VZV |

| Remdesivir | Antiviral | Viral RdRp | 1'-Cyano: Steric clash in viral polymerase (delayed termination). | SARS-CoV-2, Ebola |

| Idelalisib | Kinase Inhibitor | PI3Kδ | C6-Aryl: Large group prevents metabolic activation; fits PI3K pocket. | CLL, Follicular Lymphoma |

Experimental Protocols: Validating the Scaffold

As an application scientist, you cannot rely on simple phenotypic assays (like MTT) alone. You must validate the mechanism.

Protocol A: Intracellular Bioactivation Analysis (LC-MS/MS)

For Antimetabolites. Objective: Confirm that your nucleoside analog is actually penetrating the cell and being phosphorylated to its active triphosphate form. If the cell dies but no triphosphate is found, your mechanism is off-target toxicity.

-

Cell Treatment: Incubate target cells (e.g., 1x10^6 PBMC or leukemia cells) with the analog (1-10 µM) for 2, 4, and 24 hours.

-

Quenching: Wash cells 3x with ice-cold PBS. Add 60% Methanol (pre-cooled to -20°C) to extract nucleotides and precipitate proteins immediately.

-

Separation: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

LC-MS/MS Setup:

-

Column: Porous Graphitic Carbon (Hypercarb) or Ion-Pairing C18. (Standard C18 fails to retain polar triphosphates).

-

Mobile Phase: Buffer A: 10mM Ammonium Acetate + 0.1% Diethylamine (pH 9). Buffer B: Acetonitrile.

-

Detection: MRM mode (Multiple Reaction Monitoring). Monitor the parent -> fragment transition (usually loss of phosphate group).

-

-

Data Output: Quantify the ratio of Analog-MP (Monophosphate) to Analog-TP (Triphosphate). A bottleneck at MP suggests inefficient secondary phosphorylation (e.g., slow NMP kinase activity).

Protocol B: Kinase Selectivity Profiling (Differential Scanning Fluorimetry - DSF)

For Kinase Inhibitors. Objective: Determine the "promiscuity" of your purine scaffold against a panel of kinases before expensive enzymatic assays.

-

Preparation: Prepare a 96-well qPCR plate.

-

Reaction Mix:

-

Thermal Shift: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine.

-

Analysis: Measure the Melting Temperature (

).-

Calculation:

-

Interpretation: A positive shift (

) indicates strong binding (stabilization). A negative shift suggests protein destabilization/aggregation.

-

Calculation:

-

Validation: Compounds showing significant

are advanced to enzymatic IC50 assays (e.g., ADP-Glo).

Visualization: Hit-to-Lead Workflow

The following DOT diagram outlines the decision tree for optimizing a purine hit.

Caption: Iterative workflow for purine analog optimization. Parallel validation of selectivity and metabolic activation is crucial.

Future Outlook: Beyond Inhibition

The field is moving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Purine scaffolds are being used as the "warhead" to recruit E3 ligases. Because purines bind kinases so well, linking them to a thalidomide moiety allows for the degradation of the target kinase rather than just inhibition.

-

Macrocyclization: Cyclizing the purine scaffold (connecting C6 to C2 or N9) creates rigid structures that can bind "undruggable" flat surfaces or improve selectivity by restricting conformational freedom.

References

-

Parker, W. B. (2009). Enzymology of Purine Nucleoside Analogs. Chemical Reviews. [Link]

-

Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research. [Link]

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[5] Nature Protocols. [Link]

-

Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

-

Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

-

Jordheim, L. P., et al. (2013).[6] Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery. [Link]

Sources

- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 2. azolifesciences.com [azolifesciences.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Architecture of Intervention: A Technical Guide to the Discovery and History of Substituted Purines

This guide offers a comprehensive exploration of the discovery and historical development of substituted purines, a class of molecules that has fundamentally reshaped modern medicine. From their foundational elucidation in the 19th century to their current applications as powerful therapeutic agents, the story of substituted purines is a testament to the power of rational drug design and the intricate interplay between chemistry and biology. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also in-depth technical insights into the synthesis, mechanism of action, and experimental evaluation of these critical compounds.

The Foundation: Unraveling the Purine Core

The journey into the world of substituted purines begins with the pioneering work of German chemist Emil Fischer . In the late 19th and early 20th centuries, Fischer embarked on a systematic investigation of a group of naturally occurring nitrogenous compounds, including uric acid, xanthine, caffeine, and theobromine.[1][2] Through meticulous chemical degradation and synthesis, Fischer demonstrated that these seemingly disparate substances were all derivatives of a common bicyclic heterocyclic structure, which he named "purine" in 1884.[1][2][3] His groundbreaking research, which culminated in the first synthesis of purine itself in 1898, not only established the fundamental chemical architecture of this class of molecules but also laid the groundwork for all subsequent research in the field.[1][3] For his monumental contributions to our understanding of purine and sugar chemistry, Fischer was awarded the Nobel Prize in Chemistry in 1902.[2][4][5]

The naturally occurring substituted purines, such as caffeine and theobromine, found in coffee, tea, and cocoa, were among the first to be identified and synthesized.[2][6] Theophylline, another methylxanthine, was first isolated from tea leaves in 1888 by Albrecht Kossel and later synthesized by Emil Fischer.[7][8] These compounds, while consumed for their stimulant and physiological effects for centuries, also provided the initial clues to the profound biological activity of the purine scaffold.[9][10][11][12]

The Dawn of Rational Drug Design: Elion and Hitchings' Revolutionary Approach

For much of the early 20th century, drug discovery was largely a process of serendipity and empirical screening of natural products. However, a paradigm shift occurred in the mid-20th century, spearheaded by the visionary work of Gertrude Elion and George Hitchings at the Burroughs Wellcome company (now part of GlaxoSmithKline).[13][14][15] They championed a novel strategy they termed "rational drug design."[13][14] This approach was predicated on a deep understanding of cellular metabolism and the deliberate design of molecules that could interfere with specific biochemical pathways.[13][14][15]

Elion and Hitchings hypothesized that by creating structural analogs of natural purines, they could develop "antimetabolites" that would be mistakenly recognized and utilized by cellular enzymes, thereby disrupting critical processes like DNA and RNA synthesis.[13][16] Their primary targets were rapidly proliferating cells, such as those found in cancers and pathogenic microorganisms, which have a high demand for nucleic acid precursors.[13][17] This logical and systematic approach to drug discovery would prove to be remarkably fruitful, leading to the development of a host of groundbreaking therapies.[15][18] For their pioneering work, Elion and Hitchings, along with Sir James Black, were awarded the 1988 Nobel Prize in Physiology or Medicine.[14][19]

Key Classes of Substituted Purines and Their Therapeutic Impact

The application of rational drug design to the purine scaffold has yielded a diverse array of therapeutic agents with profound impacts on human health. The following sections delve into the discovery, synthesis, and mechanism of action of some of the most significant classes of substituted purines.

Thiopurines: Taming Uncontrolled Cell Growth and Immune Responses

One of the earliest and most significant successes of Elion and Hitchings' research was the development of the thiopurines. By substituting the oxygen atom at the 6-position of the purine ring with a sulfur atom, they created a new class of antimetabolites with potent biological activity.[13]

Synthesized in 1951, 6-mercaptopurine (6-MP) was a landmark achievement in cancer chemotherapy.[13][20] It proved to be highly effective in inducing remission in children with acute lymphoblastic leukemia.[14][21]

Mechanism of Action: 6-MP is a prodrug that is converted intracellularly to its active metabolite, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][22][23] TIMP then exerts its cytotoxic effects through multiple mechanisms: it inhibits the de novo synthesis of purine nucleotides and can be further metabolized and incorporated into DNA and RNA, leading to disruption of nucleic acid function and apoptosis in rapidly dividing cancer cells.[17][23][24]

Experimental Protocol: Synthesis of 6-Mercaptopurine from Hypoxanthine

This protocol describes a common laboratory-scale synthesis of 6-mercaptopurine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine and phosphorus pentasulfide is suspended in a high-boiling inert solvent such as pyridine or tetralin.[3][5][22]

-

Thionation: The reaction mixture is heated to reflux (typically around 200°C in tetralin) for several hours to effect the thionation of the 6-hydroxyl group of hypoxanthine.[3][22]

-

Workup: After cooling, the reaction mixture is treated with water to hydrolyze any remaining phosphorus pentasulfide. The crude 6-mercaptopurine precipitates from the aqueous solution.[22]

-

Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as dilute aqueous ammonia followed by acidification to yield the purified product.[22]

Logical Relationship: 6-MP Metabolism and Mechanism of Action

Caption: Metabolism of 6-mercaptopurine to its active form, TIMP, and subsequent cytotoxic effects.

While 6-MP was a breakthrough, its rapid metabolism in the body limited its efficacy. To address this, Elion and Hitchings developed azathioprine , a prodrug of 6-MP, in 1957.[25][26] By attaching a 1-methyl-4-nitroimidazol-5-yl group to the sulfur atom of 6-MP, they created a molecule that was more slowly converted to 6-MP in vivo, leading to a more sustained therapeutic effect and a better therapeutic index.[11][25][26]

Initially developed as a safer alternative to 6-MP for cancer treatment, a serendipitous discovery by Robert Schwartz and William Dameshek in 1958 revealed the potent immunosuppressive properties of 6-MP.[25][26] This finding, further explored by Sir Roy Calne in the context of organ transplantation, led to the repositioning of azathioprine as a cornerstone of immunosuppressive therapy, revolutionizing the field of organ transplantation and the management of autoimmune diseases.[25]

Mechanism of Action: Azathioprine is non-enzymatically cleaved in the body to release 6-MP.[12][17][27] The subsequent metabolism and mechanism of action follow the same pathways as 6-MP, ultimately leading to the inhibition of lymphocyte proliferation.[17][28][29]

Experimental Protocol: Synthesis of Azathioprine

This protocol outlines the synthesis of azathioprine from 6-mercaptopurine.

-

Reactant Preparation: 6-mercaptopurine is dissolved in a basic aqueous solution, such as aqueous sodium hydroxide or sodium carbonate, to form the thiolate salt.[26]

-

Coupling Reaction: A solution of 5-chloro-1-methyl-4-nitroimidazole in a suitable solvent is added to the 6-mercaptopurine solution.[26][30] The mixture is heated to facilitate the nucleophilic substitution reaction, where the thiolate of 6-MP displaces the chloride on the imidazole ring.[26]

-

Precipitation and Isolation: Upon completion of the reaction, the solution is cooled, and the pH is adjusted to near neutral with an acid (e.g., acetic acid). This causes the azathioprine product to precipitate out of the solution.[26]

-

Purification: The crude azathioprine is collected by filtration, washed with water, and can be further purified by recrystallization.[26]

Quantitative Data: Pharmacokinetic Parameters of Azathioprine

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~47% | [18][31] |

| Time to Peak (Tmax) | 1-2 hours | [16] |

| Elimination Half-life (t½) | ~2 hours | [32] |

| Active Metabolite | 6-Mercaptopurine | [17][27] |

Xanthine Oxidase Inhibitors: A New Era in Gout Management

The research into purine metabolism by Elion and Hitchings also led to a groundbreaking treatment for gout, a painful inflammatory condition caused by the deposition of uric acid crystals in the joints.[26] Uric acid is the final product of purine degradation in humans, and its overproduction or underexcretion leads to hyperuricemia, the hallmark of gout.[29][33]

The story of allopurinol is another example of serendipity guided by rational drug design.[26] While studying ways to potentiate the effects of 6-MP by inhibiting its degradation, Elion and Hitchings investigated inhibitors of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid, and also for the inactivation of 6-MP.[24][26] In 1956, they synthesized allopurinol, a structural isomer of hypoxanthine.[26][34][35] They soon realized that by inhibiting xanthine oxidase, allopurinol could not only prevent the breakdown of 6-MP but also block the production of uric acid itself.[14][26] This pivotal insight led to the development of allopurinol as the first-line treatment for gout, a position it still holds today.[13][34][36]

Mechanism of Action: Allopurinol is a competitive inhibitor of xanthine oxidase.[13][36] It is also a substrate for the enzyme and is converted to its active metabolite, oxypurinol (or alloxanthine), which is a more potent, non-competitive inhibitor of the enzyme.[14][36] By blocking xanthine oxidase, allopurinol decreases the production of uric acid, thereby lowering its concentration in the blood and urine.[20][24]

Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay

This workflow describes a common spectrophotometric method to determine the inhibitory activity of compounds against xanthine oxidase.

Caption: A typical workflow for an in vitro xanthine oxidase inhibition assay.

Quantitative Data: Inhibitory Potency of Allopurinol against Xanthine Oxidase

| Parameter | Value | Reference |

| IC50 | 0.2 - 50 µM | [27][37] |

| Ki (competitive) | ~13 µM | [35] |

| Active Metabolite | Oxypurinol | [14][36] |

Acyclic Nucleoside Analogs: A Breakthrough in Antiviral Therapy

The principles of rational drug design were also successfully applied to the development of antiviral agents. By modifying the sugar moiety of the nucleoside structure, Elion and her team created a new class of compounds with potent and selective antiviral activity.

The discovery of acyclovir in 1974 marked a new era in antiviral therapy.[19][38] This acyclic guanosine analog demonstrated remarkable efficacy against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[25][34][39]

Mechanism of Action: The selectivity of acyclovir is a key feature of its success.[21][40] In virus-infected cells, acyclovir is preferentially phosphorylated by a virus-encoded thymidine kinase to acyclovir monophosphate.[19][21][40] Host cell kinases then further phosphorylate it to the active triphosphate form, acyclovir triphosphate (ACV-TP).[21][34] ACV-TP acts as a competitive inhibitor of viral DNA polymerase and, more importantly, as a chain terminator upon its incorporation into the growing viral DNA strand, as it lacks the 3'-hydroxyl group necessary for further elongation.[19][21][23][34]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the in vitro efficacy of antiviral compounds.

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is grown in multi-well plates.[8][41]

-

Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units per well) and incubated to allow for viral adsorption.[8][33]

-

Compound Treatment: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound (e.g., acyclovir).[8][41]

-

Incubation: The plates are incubated for several days to allow for the formation of viral plaques (areas of cell death) in the control wells.[8]

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[2][8]

-

Data Analysis: The percentage of plaque reduction at each compound concentration is calculated relative to the virus control, and the 50% inhibitory concentration (IC50) is determined.[2]

Quantitative Data: In Vitro Anti-Herpesvirus Activity of Acyclovir

| Virus | Cell Line | IC50 (µM) | Reference |

| HSV-1 | Vero | 8.5 | [2] |

| HSV-1 | MRC-5 | 3.3 | [2] |

| HSV-1 | Macrophages | 0.0025 | [2] |

| HSV-2 | - | ~0.86 | [25] |

| HSV-1 | - | ~0.85 | [25] |

| HSV-1 (oral isolates) | - | ~0.125 µg/ml | [42] |

| HSV-2 (genital isolates) | - | ~0.215 µg/ml | [42] |

| HSV-1 | - | 0.07-0.97 µg/ml | [39] |

| HSV-2 | - | 0.13-1.66 µg/ml | [39] |

The Future of Substituted Purines

The discovery and development of substituted purines have had an immeasurable impact on human health, providing effective treatments for a wide range of diseases, from cancer and autoimmune disorders to gout and viral infections. The principles of rational drug design, so elegantly demonstrated by Elion and Hitchings, continue to guide modern drug discovery efforts.

The purine scaffold remains a fertile ground for the development of new therapeutic agents. Ongoing research is focused on designing more selective and potent inhibitors of key enzymes, overcoming mechanisms of drug resistance, and exploring novel applications of purine analogs in areas such as neurodegenerative diseases and cardiovascular disorders. The legacy of the early pioneers in purine chemistry continues to inspire new generations of scientists to explore the vast therapeutic potential of this remarkable class of molecules.

References

-

What is the mechanism of Allopurinol?. Patsnap Synapse. [Link]

-

What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?. Patsnap Synapse. [Link]

-

Uric Acid-Lowering Drugs Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Xanthine Oxidase Inhibitor Treatment of Hyperuricemia. Musculoskeletal Key. [Link]

-

Allopurinol. StatPearls - NCBI Bookshelf. [Link]

-

Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer. Britannica. [Link]

-

Theophylline. Wikipedia. [Link]

-

Gertrude B. Elion | National Women's History Museum. [Link]

-

Emil Fischer | Science History Institute. [Link]

-

Aciclovir (ACV) | Health and Medicine | Research Starters. EBSCO. [Link]

-

Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Azathioprine pharmacokinetics after intravenous, oral, delayed release oral and rectal foam administration. ResearchGate. [Link]

-

6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Gpatindia. [Link]

-

Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok. PubMed. [Link]

-

SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. YouTube. [Link]

-

Theobromine. Wikipedia. [Link]

-

What is the mechanism of Acyclovir?. Patsnap Synapse. [Link]

-

Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

-

Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus de l'Académie des Sciences. [Link]

-

A PBPK model for the study of Azathioprine pharmacokinetics in rats and prediction in humans. PAGE Meeting. [Link]

-

Mechanism of action and selectivity of acyclovir.. ClinPGx. [Link]

-

Aciclovir. Wikipedia. [Link]

- Mercapto heterocycles and method of making.

-

Metabolism of azathioprine. Azathioprine is first converted to.... ResearchGate. [Link]

-

Azathioprine pharmacokinetics after intravenous, oral, delayed release oral and rectal foam administration. PMC. [Link]

-

Pharmacokinetics of azathioprine after repeated oral and single intravenous administration. PubMed. [Link]

-

Schematic mechanism of action of acyclovir in inhibiting viral DNA synthesis.. ResearchGate. [Link]

-

4.4. Plaque Reduction Assay. Bio-protocol. [Link]

-

Spectrum of sensitivity of acyclovir of herpes simplex virus clinical isolates. PubMed. [Link]

-

Synthesis of 2-Methyl-6-mercaptopurine. PrepChem.com. [Link]

-

Azathioprine metabolism.. ResearchGate. [Link]

-

In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura. [Link]

-

Xanthine Oxidase Assay (XO). 3H Biomedical AB. [Link]

-

Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. PMC. [Link]

-

A concise history of gout and hyperuricemia and their treatment. PMC - NIH. [Link]

-

(PDF) Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats. ResearchGate. [Link]

-

Kinetic parameters of allopurinol against xanthine oxidase in enzyme.... ResearchGate. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

-

Antiviral compound against HSV-1 and HSV-2 aciclovir resistant strains. [Link]

-

The Pharmacology of Azathioprine. ResearchGate. [Link]

-

Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review. MDPI. [Link]

-

Uric acid – history, present and future. [Link]

-

Measuring infectious virus: the plaque assay. VIROLOGY RESEARCH SERVICES. [Link]

-

Azathioprine lymphocytotoxicity. Potentially lethal damage by its imidazole derivatives. PubMed. [Link]

-

Azathioprine – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Population pharmacokinetics of azathioprine active metabolite in patients with inflammatory bowel disease and dosage regimens optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. ibtbioservices.com [ibtbioservices.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. droracle.ai [droracle.ai]

- 14. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]

- 15. researchgate.net [researchgate.net]

- 16. A PBPK model for the study of Azathioprine pharmacokinetics in rats and prediction in humans [page-meeting.org]

- 17. researchgate.net [researchgate.net]

- 18. Azathioprine pharmacokinetics after intravenous, oral, delayed release oral and rectal foam administration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 22. US2697709A - Mercapto heterocycles and method of making - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. ClinPGx [clinpgx.org]

- 25. medchemexpress.com [medchemexpress.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. fg.bmj.com [fg.bmj.com]

- 30. Azathioprine lymphocytotoxicity. Potentially lethal damage by its imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Pharmacokinetics of azathioprine after repeated oral and single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Aciclovir - Wikipedia [en.wikipedia.org]

- 35. researchgate.net [researchgate.net]

- 36. What is the mechanism of Allopurinol? [synapse.patsnap.com]

- 37. medchemexpress.com [medchemexpress.com]

- 38. journals.asm.org [journals.asm.org]

- 39. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. ClinPGx [clinpgx.org]

- 41. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 42. Spectrum of sensitivity of acyclovir of herpes simplex virus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride was not located during the compilation of this guide. The following information is synthesized from safety and handling protocols for structurally similar compounds and general laboratory safety standards. It is imperative to supplement this guide with a thorough risk assessment specific to your experimental conditions and to consult with your institution's Environmental Health and Safety (EHS) department.

Introduction and Scope

9-(2-aminoethyl)-9H-purin-6-amine, a trisubstituted purine derivative, and its salt forms are of interest in medicinal chemistry and drug development.[1] The trihydrochloride salt, while not extensively documented in public safety literature, is expected to be a solid, likely crystalline, substance.[1] As with any novel or sparsely documented chemical, a cautious and well-informed approach to handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the recommended safety and handling procedures for 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride, grounded in established principles of chemical safety.

Hazard Identification and Risk Assessment